molecular formula C15H9BrFNO2 B1620959 N-(5-Bromo-2-fluorobenzyl)phthalimide CAS No. 530141-44-7

N-(5-Bromo-2-fluorobenzyl)phthalimide

Cat. No. B1620959
M. Wt: 334.14 g/mol
InChI Key: BNQNVOUVZHMFCA-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)phthalimide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BrF-NBP and is a derivative of phthalimide.

Scientific Research Applications

BrF-NBP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BrF-NBP has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. BrF-NBP has also been investigated as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as Alzheimer's and Parkinson's.
In material science, BrF-NBP has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. It has also been used as a surface modifier for the preparation of self-assembled monolayers.

Mechanism Of Action

The mechanism of action of BrF-NBP is not fully understood. However, it has been proposed that BrF-NBP induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It has also been suggested that BrF-NBP inhibits protein-protein interactions by binding to the hydrophobic pockets on the surface of the protein.

Biochemical And Physiological Effects

BrF-NBP has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly eliminated from the body. BrF-NBP has been found to be metabolized in the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One of the advantages of using BrF-NBP in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using BrF-NBP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BrF-NBP. One potential area of research is the development of BrF-NBP as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for BrF-NBP in cancer treatment. Another area of research is the development of BrF-NBP as a potential inhibitor of protein-protein interactions. Further studies are needed to determine the specificity and potency of BrF-NBP in inhibiting protein-protein interactions. Additionally, further studies are needed to investigate the potential applications of BrF-NBP in material science, organic synthesis, and other fields.

properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNVOUVZHMFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378411
Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-fluorobenzyl)phthalimide

CAS RN

530141-44-7
Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530141-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(5-bromo-2-fluorophenyl)methyl]
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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